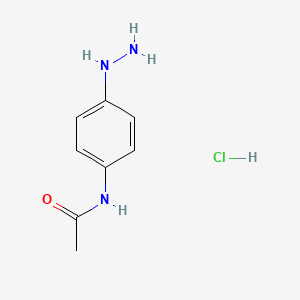![molecular formula C6H5NO B1628797 4H-Furo[3,2-B]pyrrole CAS No. 250-91-9](/img/structure/B1628797.png)
4H-Furo[3,2-B]pyrrole
Übersicht
Beschreibung
4H-Furo[3,2-B]pyrrole is a heterocyclic compound that consists of a fused ring system containing both furan and pyrrole rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen atoms in the ring system imparts unique electronic and chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-B]pyrrole typically involves multi-step reactions starting from readily available precursors. One common method is the Hemetsberger-Knittel reaction, which involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . Another method involves the Vilsmeier-Haack reaction of this compound-5-carboxylate, leading to various derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. The use of microwave irradiation has been shown to shorten reaction times while maintaining comparable yields .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Furo[3,2-B]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrazides.
Substitution: N-substitution reactions with reagents like methyl iodide or benzyl chloride produce N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate is often used for reduction reactions.
Substitution: Methyl iodide and benzyl chloride are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrazides and carbohydrazides.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4H-Furo[3,2-B]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Wirkmechanismus
The mechanism of action of 4H-Furo[3,2-B]pyrrole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity. For example, in catalytic processes, the presence of electron-withdrawing groups and aromatic substituents can enhance the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
4H-Furo[3,2-B]pyrrole can be compared with other similar heterocyclic compounds, such as:
Furo[2,3-B]pyrrole: Similar in structure but with different ring fusion positions, leading to distinct chemical properties.
Thieno[3,2-B]pyrrole: Contains a sulfur atom instead of oxygen, resulting in different electronic properties.
Seleno[3,2-B]pyrrole: Contains a selenium atom, which imparts unique reactivity compared to oxygen or sulfur analogs.
Uniqueness: The uniqueness of this compound lies in its balanced electronic properties due to the presence of both oxygen and nitrogen atoms, making it a versatile compound for various applications in chemistry, biology, and materials science.
Eigenschaften
IUPAC Name |
4H-furo[3,2-b]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-3-7-5-2-4-8-6(1)5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJIVNLEQUBQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616889 | |
| Record name | 4H-Furo[3,2-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250-91-9 | |
| Record name | 4H-Furo[3,2-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















